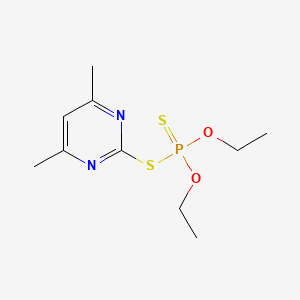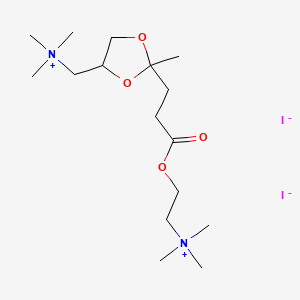
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide is a complex organic compound with the molecular formula C16-H34-N2-O4.2I and a molecular weight of 572.32 . This compound is characterized by the presence of ammonium groups and a dioxolanyl ring, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide involves multiple steps. The process typically starts with the preparation of the dioxolanyl ring, followed by the introduction of the trimethylammonium groups. The final step involves the iodination to form the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the ammonium groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .
Aplicaciones Científicas De Investigación
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form ionic bonds with negatively charged sites on proteins, affecting their function. The dioxolanyl ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide
- Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, dichloride
- Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, dibromide
Uniqueness
The uniqueness of this compound lies in its specific iodide substitution, which can influence its reactivity and interactions compared to its chloride and bromide analogs. The iodide ions may enhance the compound’s solubility and stability in certain solvents, making it more suitable for specific applications .
Propiedades
Número CAS |
41040-76-0 |
|---|---|
Fórmula molecular |
C16H34I2N2O4 |
Peso molecular |
572.26 g/mol |
Nombre IUPAC |
trimethyl-[[2-methyl-2-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2O4.2HI/c1-16(21-13-14(22-16)12-18(5,6)7)9-8-15(19)20-11-10-17(2,3)4;;/h14H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
LIPTUQROXXJQFU-UHFFFAOYSA-L |
SMILES canónico |
CC1(OCC(O1)C[N+](C)(C)C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


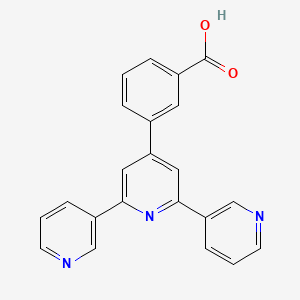


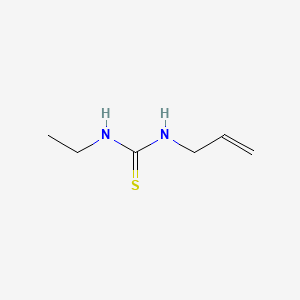
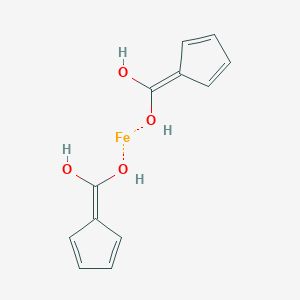
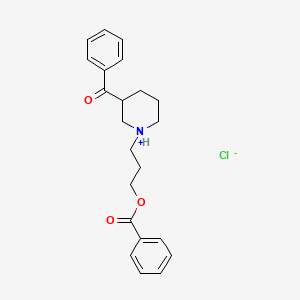

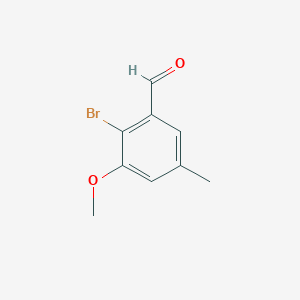
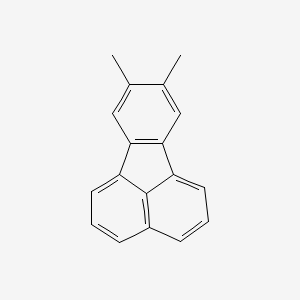
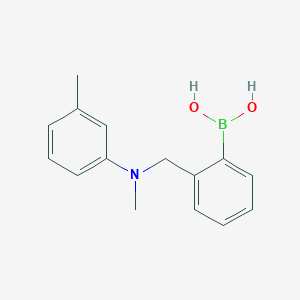

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)

